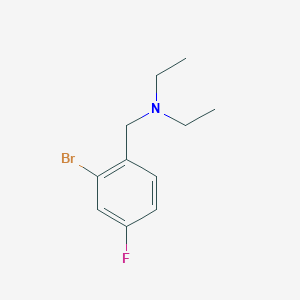

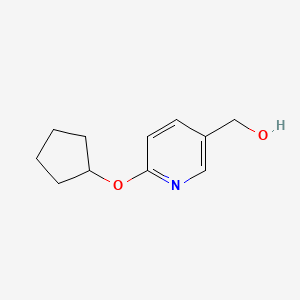

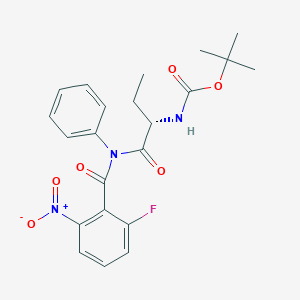

![molecular formula C15H22N4 B1453615 6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile CAS No. 1389935-19-6](/img/structure/B1453615.png)

6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Synthesis of Conductive Polymers: The compound serves as a precursor for the synthesis of dendrimers containing TEMPO fragments, which are integrated into conductive polymer structures. These polymers are utilized in organic electronics due to their high redox potential and theoretical specific capacity, offering advancements in battery and supercapacitor technologies .

Antimicrobial Coatings

Chronic Wound Treatment: A derivative of the compound, plasma polymerized TEMPO (TEMPOpp), has been developed into thin coatings with antimicrobial properties. These coatings are being explored as a novel approach to tackle infections in chronic wounds, with studies focusing on optimizing shelf-life and enhancing antimicrobial efficacy .

Biochemical Labeling

Infrared-Detectable Tracers: The compound has been synthesized for use in labeling amino acids with IR-detectable metal–carbonyl tracers. This application is significant for studying amino acid interactions due to the compound’s sharp absorption bands and thermal stability.

Radical Chemistry

Stable Radical Applications: As a stable radical, the compound finds applications in various fields of chemistry and biochemistry. It is used as a radical marker, structural probe for biological systems, reagent in organic synthesis, and mediator in controlled radical polymerization .

Organic Synthesis

Preparation of Metallo-Amide Bases: The compound is a hindered base used in the preparation of metallo-amide bases and selective generation of silylketene acetals. It plays a role in the synthesis of complex organic molecules such as hibarimicinone and 4-substituted quinazoline .

Light and Heat Stability

Polyamide Stabilization: It is an additive for enhancing the light and heat stability of polyamide 6. The compound’s derivatives, hindered piperidine amines, and tertiary amines, are used as fiber-reactive yellowing inhibitors for partial brightness stabilization of peroxide-bleached pulps .

Wirkmechanismus

Target of Action

It is known that 2,2,6,6-tetramethylpiperidine, a related compound, is used to prepare metallo-amide bases .

Mode of Action

It can be inferred from the related compound, 2,2,6,6-tetramethylpiperidine, which is known to participate in the generation of silylketene acetals .

Biochemical Pathways

It is known that 2,2,6,6-tetramethylpiperidine, a related compound, is involved in the synthesis of allylated tertiary amines via allylic amination of allylic chlorides .

Pharmacokinetics

It is known that 2,2,6,6-tetramethylpiperidine, a related compound, has a density of 0912 g/mL at 25 °C (lit) .

Result of Action

It is known that 2,2,6,6-tetramethylpiperidine, a related compound, is used in the synthesis of various chemical compounds .

Action Environment

It is known that 2,2,6,6-tetramethylpiperidine, a related compound, should be stored below +30°c .

Eigenschaften

IUPAC Name |

6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4/c1-14(2)7-12(8-15(3,4)19-14)18-13-6-5-11(9-16)10-17-13/h5-6,10,12,19H,7-8H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWSZCALJFONJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC2=NC=C(C=C2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

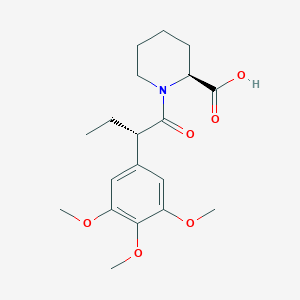

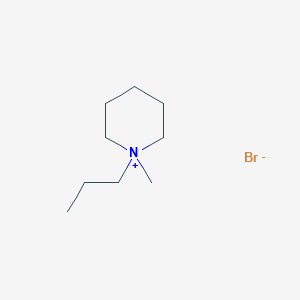

![7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B1453534.png)

amine](/img/structure/B1453553.png)